N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide
CAS No.: 864859-81-4
Cat. No.: VC6527303
Molecular Formula: C23H17F2N3O2S2
Molecular Weight: 469.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864859-81-4 |
|---|---|
| Molecular Formula | C23H17F2N3O2S2 |
| Molecular Weight | 469.52 |
| IUPAC Name | N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,6-difluorobenzamide |
| Standard InChI | InChI=1S/C23H17F2N3O2S2/c1-12(29)28-10-9-13-18(11-28)32-23(27-21(30)20-14(24)5-4-6-15(20)25)19(13)22-26-16-7-2-3-8-17(16)31-22/h2-8H,9-11H2,1H3,(H,27,30) |
| Standard InChI Key | DRPWULMRFCXJHI-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F |
Introduction
Synthesis Pathways
The synthesis of this compound likely involves multi-step organic reactions to assemble the heterocyclic systems and functional groups. Based on related literature:
-
Formation of Benzothiazole Core:
-
Benzothiazoles are typically synthesized via condensation reactions involving 2-aminothiophenol and carboxylic acids or derivatives.
-
-
Construction of Tetrahydrothienopyridine Ring:
-
This step may involve cyclization reactions using precursors like thiophenes and amines under acidic or basic conditions.
-
-
Coupling with Difluorobenzamide:
-
The final step likely involves amidation or coupling reactions using difluorobenzoic acid derivatives and activated intermediates.
-
Biological Activities
Compounds with similar structures have been studied extensively for their biological activities. The presence of benzothiazole and thienopyridine moieties suggests potential applications in pharmacology:
-
Antimicrobial Activity:
-
Urease Inhibition:
-
Anticancer Potential:
-
Anti-inflammatory Properties:
Potential Applications
Given its structural complexity and the known activities of related compounds, this molecule could serve as a lead compound for drug discovery in the following areas:
-
Antimicrobial Agents: Effective against resistant bacterial strains.
-
Cancer Therapeutics: Targeting specific cancer pathways such as apoptosis induction.
-
Enzyme Inhibition Studies: Particularly for urease or lipoxygenase enzymes.
Research Gaps and Future Directions
Despite its promising structure, detailed experimental evaluation is required to confirm its biological activities:
-
In Vitro Studies:
-
Antimicrobial testing against a broad spectrum of pathogens.
-
Cytotoxicity assays on various cancer cell lines.
-
-
Molecular Docking and Dynamics:
-
Computational studies to predict binding affinities with target proteins.
-
-
Pharmacokinetics and Toxicity:
-
ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to assess drug-likeness.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume